molecular formula C13H12ClNO3 B1348935 Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate CAS No. 77156-85-5

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Cat. No.: B1348935
CAS No.: 77156-85-5
M. Wt: 265.69 g/mol
InChI Key: IXMRUGGFGJIANG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound demonstrates the characteristic bicyclic quinoline framework consisting of a benzene ring fused to a pyridine ring. The compound possesses a molecular formula of C₁₃H₁₂ClNO₃ with a molecular weight of 265.69 grams per mole. The canonical simplified molecular-input line-entry system representation reveals the spatial arrangement as CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC.

Crystallographic analysis of related quinoline derivatives provides valuable insights into the structural organization of this compound class. Studies on ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, a structurally similar compound, reveal that the quinoline framework maintains an essentially planar conformation. The crystallographic data for this related compound shows a monoclinic crystal system with space group C2/c, exhibiting unit cell parameters of a = 14.2634(7) Å, b = 16.0124(7) Å, and c = 13.7732(6) Å, with β = 117.748(2)°. The molecular density is calculated at 1.335 megagrams per cubic meter.

The structural analysis indicates that intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation. Specifically, C—H⋯O hydrogen bonds form S(6) graph-set motifs, which prevent free rotation between the quinoline ring system and the ethyl carboxylate substituent. This intramolecular interaction contributes to the overall planarity of the molecule, with the ethyl acetate group making a dihedral angle of approximately 5.02(3)° with the quinoline mean plane.

Structural Parameter Value
Molecular Formula C₁₃H₁₂ClNO₃
Molecular Weight 265.69 g/mol
Chemical Abstracts Service Number 77156-85-5
International Union of Pure and Applied Chemistry Name This compound

Substituent Configuration Analysis at C3, C4, and C7 Positions

The substituent arrangement in this compound reflects a specific pattern of functional group placement that significantly influences the compound's electronic properties and reactivity profile. The ethyl carboxylate group at the C3 position, chlorine atom at the C4 position, and methoxy group at the C7 position create a unique substitution pattern within the quinoline framework.

The carboxylate substituent at the C3 position represents an electron-withdrawing group that modulates the electronic density distribution throughout the quinoline system. This positioning allows for potential participation in hydrogen bonding interactions and provides a site for further chemical modification. The ethyl ester functionality enhances the compound's lipophilicity compared to the corresponding carboxylic acid, affecting its solubility characteristics and membrane permeability properties.

The chlorine substitution at the C4 position introduces significant electronic effects through both inductive and mesomeric mechanisms. The chlorine atom's electronegativity creates a localized electron deficiency, which influences the reactivity of adjacent positions within the quinoline ring. This halogen substitution also provides opportunities for nucleophilic displacement reactions, making the C4 position a potential site for structural diversification through substitution chemistry.

The methoxy group at the C7 position contributes electron-donating character through resonance effects, partially counterbalancing the electron-withdrawing influence of the chlorine and carboxylate substituents. This substituent positioning creates an asymmetric electronic environment within the quinoline framework, influencing both the compound's chemical reactivity and potential biological interactions.

Position Substituent Electronic Effect Chemical Character
C3 Ethyl Carboxylate Electron-withdrawing Electrophilic site
C4 Chlorine Electron-withdrawing Nucleophilic displacement site
C7 Methoxy Electron-donating Activating group

Comparative Structural Analysis with Related Quinoline Derivatives

Comparative structural analysis reveals important relationships between this compound and other quinoline derivatives, highlighting the impact of substituent positioning on molecular properties. Examination of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, which differs only in the replacement of the chlorine atom with a hydroxyl group, demonstrates how substitution patterns affect electronic characteristics.

The hydroxyl-substituted analog exhibits a molecular weight of 247.25 grams per mole, reflecting the mass difference between chlorine and hydroxyl substituents. This structural modification significantly alters the compound's hydrogen bonding capabilities and electronic distribution, with the hydroxyl group providing both hydrogen bond donor and acceptor properties that are absent in the chloro analog.

Structural comparison with ethyl 4-chloro-8-methoxyquinoline-3-carboxylate illustrates the significance of methoxy group positioning. The relocation of the methoxy substituent from the C7 to the C8 position maintains the same molecular formula but creates distinct electronic environments and potential intermolecular interaction patterns. This positional isomerism demonstrates the precise nature of structure-activity relationships within quinoline derivatives.

Analysis of methyl 4-chloroquinoline-7-carboxylate provides insights into the effects of ester group variation and substituent positioning. This compound features a methyl ester at the C7 position instead of the ethyl ester at C3, with a molecular weight of 221.64 grams per mole. The altered substitution pattern creates different steric and electronic environments, affecting both chemical reactivity and biological activity profiles.

The crystallographic studies of related compounds reveal consistent structural features, including the maintenance of quinoline planarity and the formation of characteristic intermolecular interactions. Offset π-π interactions between quinoline rings, with centroid-to-centroid distances typically ranging from 3.4 to 3.7 angstroms, contribute to crystal packing stability. These interactions are particularly relevant for understanding solid-state properties and potential polymorphic behavior.

Compound Molecular Weight (g/mol) Key Structural Difference Electronic Character
This compound 265.69 Reference compound Balanced electron distribution
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate 247.25 Hydroxyl vs chlorine at C4 Enhanced hydrogen bonding
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate 265.69 Methoxy at C8 vs C7 Altered electronic environment
Methyl 4-chloroquinoline-7-carboxylate 221.64 Ester at C7, no methoxy Reduced steric bulk

Properties

IUPAC Name

ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-6-8(17-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMRUGGFGJIANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352551
Record name ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77156-85-5
Record name ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 7-Methoxy-4-quinolinol via Chlorination

One of the most direct and commonly reported methods involves the chlorination of 7-methoxy-4-quinolinol using phosphorus oxychloride (POCl3):

  • Starting Material: 7-Methoxy-4-quinolinol
  • Reagent: Phosphorus oxychloride (POCl3)
  • Conditions: Heating the mixture for approximately 3 hours under reflux
  • Workup: Removal of excess POCl3 under reduced pressure, followed by quenching in ice water and basification with ammonium hydroxide to precipitate the product
  • Yield: Approximately 88%
  • Product: Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate as a white solid
  • Characterization: Confirmed by ESI-MS (m/z 194 [M+H]+), 1H NMR, and 13C NMR spectroscopy

This method is efficient and widely used due to its straightforward approach and high yield.

Cyclization of Substituted Anilines with Ethyl (Ethoxymethylene)cyanoacetate

Another approach involves the condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate to form quinoline derivatives, followed by chlorination:

  • Step 1: Heating a mixture of 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110 °C for several hours to form an intermediate quinolinecarboxylate
  • Step 2: Isolation of the intermediate by precipitation and filtration
  • Step 3: Chlorination using phosphorus oxychloride or similar chlorinating agents to introduce the 4-chloro substituent
  • Purification: Flash column chromatography or recrystallization
  • Notes: This method allows for the introduction of various substituents at different positions, enabling structural diversity.

Pd-Catalyzed Borylation and Subsequent Functionalization

Recent advances include palladium-catalyzed borylation of this compound to generate borylated intermediates, which can be further transformed via Suzuki coupling reactions:

  • Catalyst: Pd(dppf)Cl2 (5 mol%)
  • Base: K2CO3
  • Solvent: 1,4-dioxane/H2O mixture (19:1)
  • Temperature: Moderate heating (e.g., 75 °C)
  • Outcome: Formation of borylated quinoline derivatives in moderate to good yields (up to 78%)
  • Utility: Enables the synthesis of diverse quinoline derivatives by cross-coupling with aryl halides.

This method is valuable for late-stage functionalization and diversification of the quinoline scaffold.

Method No. Starting Material(s) Key Reagents/Conditions Yield (%) Notes Reference
1 7-Methoxy-4-quinolinol Phosphorus oxychloride, reflux 3 h 88 Direct chlorination, simple workup
2 3-Fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate Heating in toluene 100–110 °C, chlorination with POCl3 Variable Multi-step, allows substitution variation
3 This compound Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 75 °C Up to 78 Pd-catalyzed borylation and Suzuki coupling
  • The chlorination of 7-methoxy-4-quinolinol with phosphorus oxychloride is a robust and high-yielding method, favored for its simplicity and scalability. The reaction proceeds smoothly under reflux conditions, and the product is easily isolated by precipitation and filtration.

  • The condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate followed by chlorination offers a versatile route to quinoline derivatives with potential for structural modifications. This method requires careful control of reaction temperature and purification steps to optimize yield and purity.

  • Pd-catalyzed borylation of this compound represents a modern synthetic strategy enabling further functionalization via Suzuki coupling. This approach is valuable for medicinal chemistry applications where diverse substitution patterns are needed. Optimization of catalyst, base, and solvent system is critical for maximizing yield.

The preparation of this compound is well-established through several synthetic routes. The chlorination of 7-methoxy-4-quinolinol with phosphorus oxychloride remains the most straightforward and efficient method. Alternative methods involving condensation reactions and Pd-catalyzed borylation expand the synthetic toolbox, allowing for structural diversification and functionalization. These methods are supported by detailed experimental data and have been validated in multiple research studies, providing a reliable foundation for both academic and industrial synthesis of this important quinoline derivative.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Synthesis of Borylated Quinolines

  • C-4 Borylation: Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is used in palladium-catalyzed C-4 borylation reactions with bis(pinacolato)diboron to produce borylated quinolines . These borylated quinolines can then be converted into various derivatives such as oxaboroles, trifluoroborate salts, and boronic acids .
  • HIPK2 Inhibitors: Borylated quinolines synthesized using this method can be used in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors . HIPK2 is involved in kidney fibrosis and other pro-fibrotic pathways .
  • Ligand Synthesis: this compound serves as a precursor for synthesizing quinoline ligands, which are valuable in catalysis .

Suzuki Reactions

  • Pharmaceutical Synthesis: this compound can be used as an intermediate in Suzuki reactions . For example, it can be converted to ethyl 4-(4-cyanophenyl)-7-methoxyquinoline-3-carboxylate .
  • Hetero-arenes: The compound is suitable for borylation of functionalized complex hetero-arenes .

Related Compounds

  • Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: This compound (PubChem CID: 296364) has a molecular weight of 247.25 g/mol and is related to this compound .
  • Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: This compound (PubChem CID: 345422) has a molecular weight of 251.66 g/mol .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The quinoline scaffold allows diverse substitutions at positions 4, 6, and 7, significantly altering properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate 4-Cl, 7-OCH₃ 265.69 Not reported 62 HIPK2 inhibitor synthesis
Ethyl 4,6-dichloroquinoline-3-carboxylate (7c) 4-Cl, 6-Cl 259.08 Not reported Not given Intermediate in drug synthesis
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (7d) 4-Cl, 7-Br 308.59 Not reported Not given Brominated intermediates
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (8) 4-Cl, 6-OCH₃ 265.69 88–90 66 GABA receptor ligands
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 4-OH, 7-Cl, 2-CH₃ 265.69 Not reported Not given Unspecified biological activity

Key Observations :

  • Halogen vs. Methoxy : Chlorine at position 4 enhances electrophilicity, critical for nucleophilic substitution (e.g., borylation ). Bromine at position 7 (7d) increases molecular weight but may reduce solubility.
  • Positional Isomerism : Methoxy at position 7 (target compound) vs. 6 (compound 8) alters electronic effects. Compound 8 shows a lower melting point (88–90°C) compared to literature values (93–95°C), suggesting differences in crystallinity .

Biological Activity

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antimalarial properties, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C13H12ClNO3C_{13}H_{12}ClNO_3 with a molecular weight of approximately 265.69 g/mol. The presence of chlorine and methoxy functional groups at specific positions contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Preliminary investigations suggest that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting a potential mechanism for its anticancer effects. Research highlights its ability to disrupt cell cycle progression and promote cell death in tumor cells.

Antimalarial Activity

One of the most promising areas of research is the antimalarial activity of this compound. Structure-activity relationship studies have revealed that derivatives of quinoline compounds exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The compound's ethyl carboxylate group is crucial for its antimalarial potency, with preliminary data showing an effective concentration (EC50) in the low micromolar range against resistant strains .

Table 1: Summary of Biological Activities

Activity Efficacy Mechanism References
AntimicrobialEffective against various strainsInhibits bacterial growth
AnticancerInduces apoptosisDisrupts cell cycle; promotes cell death
AntimalarialEC50 ~0.25 μMTargets intra-erythrocytic stages of P. falciparum

The precise mechanisms through which this compound exerts its biological effects are under investigation. However, it is hypothesized that the compound interacts with specific enzymes or cellular pathways critical for microbial survival and cancer cell proliferation. For example, its ability to interfere with DNA synthesis or protein function in pathogens could explain its antimicrobial and antimalarial activities .

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the structure of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate and its derivatives?

  • Methodology:

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns to confirm the ester group and substituents (e.g., Cl, F) .
  • ¹H NMR: Identifies proton environments (e.g., methoxy, ethyl ester protons) and coupling patterns to verify regiochemistry .
  • IR Spectroscopy: Detects functional groups like C=O (ester, ~1700 cm⁻¹) and O–H (hydroxyquinoline, ~3200 cm⁻¹) .
  • Elemental Analysis: Validates empirical formula consistency .

Q. How is ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesized, and what intermediates are critical?

  • Methodology:

  • Key Steps:

N-Propargylation: React the quinoline core with propargyl bromide to introduce an alkyne group .

Click Chemistry: Use Sharpless conditions (Cu(I)-catalyzed azide-alkyne cycloaddition) to form triazole-substituted derivatives .

Esterification: Ethyl esterification via reaction with ethanol under acid catalysis .

  • Intermediate Example: Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate is a by-product requiring column chromatography (silica gel, petroleum ether/EtOAc) for isolation .

Q. What role does this compound play in synthesizing fluoroquinolone antibiotics?

  • Methodology:

  • Core Intermediate: Serves as a precursor for introducing substituents (e.g., cyclopropyl, triazole) at the 1- and 7-positions via nucleophilic substitution or cyclocondensation .
  • Example Pathway: React with secondary amines to form N-triazolo methyl derivatives, which are screened for antimicrobial activity using disk diffusion assays .

Advanced Research Questions

Q. How can regioselectivity challenges in quinoline functionalization be addressed during synthesis?

  • Methodology:

  • Reaction Optimization: Vary solvent polarity (e.g., CH₃CN vs. DMF) and temperature to favor specific sites. For example, ethylation at the 1-position vs. 8-position is controlled by steric and electronic factors .
  • Analytical Validation: Use HPLC to quantify product ratios and X-ray crystallography to confirm regiochemistry .

Q. How do intermolecular interactions influence the crystal packing of quinoline carboxylate derivatives?

  • Methodology:

  • X-Ray Crystallography: Resolve structures using SHELXL (for small molecules) or OLEX2 (for visualization). For example, C–H⋯O and C–H⋯Cl hydrogen bonds in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate stabilize a parallel packing arrangement .
  • Data Analysis: Compare bond lengths (e.g., C⋯O = 3.065–3.537 Å) and angles to predict solubility and stability .

Q. How can data contradictions between crystallographic and spectroscopic results be resolved?

  • Methodology:

  • Multi-Technique Validation: Cross-reference X-ray data (e.g., torsion angles from SHELX ) with ¹H NMR coupling constants to confirm conformer dominance in solution .
  • Computational Modeling: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What strategies improve the antimicrobial activity of quinoline carboxylate derivatives?

  • Methodology:

  • Structure-Activity Relationship (SAR):
  • Introduce electron-withdrawing groups (e.g., NO₂ at C-8) to enhance DNA gyrase inhibition .
  • Modify the ester group to a carboxylic acid (via hydrolysis) for better bacterial membrane penetration .
  • Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.